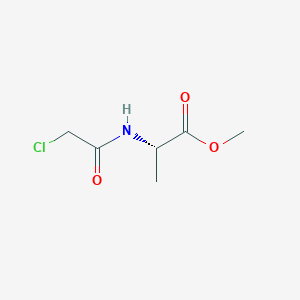

(S)-Methyl 2-(2-chloroacetamido)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(2-chloroacetyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNMQNKURMACSS-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrolysis and Re Esterification Recoupling :the Methyl Ester Can Be Saponified Using a Base Like Sodium Hydroxide to Yield the Carboxylate Salt, Which is then Acidified to Produce the Free Carboxylic Acid, S 2 2 Chloroacetamido Propanoic Acid.pearson.comthis Acid Can then Be Re Esterified with a Variety of Alcohols Using Standard Methods, Such As Fischer Esterification Acid Catalysis or by Using Coupling Agents.pearson.comgoogle.comthis Two Step Method is Often More Versatile Than Transesterification for Incorporating Complex or Sterically Hindered Alcohols.

Functionalization of the Propanoate Side Chain

Modification of the propanoate side chain—specifically the C3 methyl group originating from the alanine (B10760859) backbone—is the most challenging derivatization. Unlike the α-proton at the C2 position, which can be removed to form an enolate for alkylation, the C(sp³)–H bonds of the methyl group are relatively inert. libretexts.orglibretexts.org

However, modern synthetic methods, such as transition-metal-catalyzed C–H activation, provide a pathway for this transformation. Research has demonstrated that the methyl group of N-protected alanine esters can undergo β-arylation. acs.org Using a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong base, the side-chain methyl group can be coupled with various aryl bromides. acs.org

Scheme 3: Palladium-Catalyzed β-Arylation of the Propanoate Side Chain

Image showing the C-H activation of the C3 methyl group of an N-protected alanine methyl ester derivative and its subsequent coupling with an aryl bromide (Ar-Br) using a Palladium catalyst to form a β-aryl alanine derivative.

This advanced methodology allows for the direct conversion of the alanine side chain into a β-aryl-alanine structure, a valuable motif in medicinal chemistry. For example, reaction with 2-fluorophenyl bromide would yield the corresponding (S)-methyl 2-acetamido-3-(2-fluorophenyl)propanoate derivative. acs.org This approach represents a powerful tool for late-stage functionalization to create novel non-canonical amino acid derivatives.

Reactions at the α-Carbon Adjacent to the Amide

The α-carbon of (S)-Methyl 2-(2-chloroacetamido)propanoate, which is the chiral center of the molecule, possesses an acidic proton. This acidity is enhanced by the electron-withdrawing effects of the adjacent ester and amide carbonyl groups. This characteristic allows for deprotonation by a strong, non-nucleophilic base to form a nucleophilic enolate intermediate.

The formation of the enolate is a critical step that enables the introduction of a wide variety of substituents at the α-position through reaction with electrophiles. A commonly used base for this transformation is lithium diisopropylamide (LDA), which is favored due to its strong basicity and significant steric bulk, minimizing the risk of competitive nucleophilic attack at the ester carbonyl.

The general mechanism involves two key steps:

Enolate Formation: The base abstracts the acidic α-proton, resulting in the formation of a planar enolate ion. The negative charge is delocalized across the α-carbon and the oxygen atoms of the ester and amide carbonyls.

Electrophilic Attack: The nucleophilic α-carbon of the enolate attacks an electrophile (E+), forming a new carbon-carbon bond and generating the α-substituted product.

This reaction pathway opens access to a diverse range of analogs by varying the electrophile used. The reaction is typically an SN2 type process, favoring reactive electrophiles such as primary alkyl halides. masterorganicchemistry.com

Table 1: Potential α-Carbon Alkylation and Acylation Reactions

| Electrophile Class | Specific Electrophile | Resulting α-Substituent | Product Structure |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) | (S)-Methyl 2-(2-chloroacetamido)-2-methylpropanoate |

| Alkyl Halide | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | (S)-Methyl 2-benzyl-2-(2-chloroacetamido)propanoate |

| Alkyl Halide | Allyl Bromide (CH₂=CHCH₂Br) | Allyl (-CH₂CH=CH₂) | (S)-Methyl 2-allyl-2-(2-chloroacetamido)propanoate |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) | Methyl 2-acetyl-2-(2-chloroacetamido)propanoate |

Stereospecific Modifications and Maintaining Chirality

A significant challenge in modifying the α-carbon of a chiral starting material like this compound is the potential for racemization. The formation of a trigonal planar enolate intermediate temporarily destroys the stereocenter. libretexts.orgmasterorganicchemistry.com Subsequent reaction with an electrophile can occur from either face of the planar enolate, potentially leading to a racemic mixture of (R) and (S) products. masterorganicchemistry.comlibretexts.org

Maintaining the original (S)-stereochemistry or directing the formation of a specific new stereoisomer requires specialized synthetic strategies. These methods focus on controlling the facial selectivity of the electrophilic attack on the enolate.

Key strategies for stereospecific modification include:

Memory of Chirality: In some systems, particularly at low temperatures, the chiral information of the starting material can be temporarily "memorized" in the enolate intermediate. researchgate.net This phenomenon relies on the formation of a chiral, non-planar enolate that maintains a conformational preference, thus directing the incoming electrophile to one face. researchgate.net

Chiral Auxiliaries: A powerful and widely used method involves covalently attaching a chiral auxiliary to the molecule. For instance, Evans oxazolidinone auxiliaries can be attached to the N-acyl group. organicchemistrydata.org The bulky auxiliary blocks one face of the resulting enolate, forcing the electrophile to attack from the less hindered side with high diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. nih.gov

Chiral Phase-Transfer Catalysis: This method uses a chiral catalyst, such as a modified Cinchona alkaloid, to shuttle the enolate between an aqueous base phase and an organic phase containing the electrophile. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face and directing the alkylation stereoselectively. acs.org

Chiral Lithium Amides: The use of chiral lithium amide bases can induce asymmetry in the alkylation step. These bases can form chiral aggregates with the enolate, influencing the trajectory of the electrophile's approach. nih.gov

Table 2: Strategies for Maintaining Chirality during α-Carbon Modification

| Strategy | Principle | Typical Conditions/Reagents | Key Advantage |

|---|---|---|---|

| Memory of Chirality | Formation of a transient, conformationally locked chiral enolate. researchgate.net | Strong base (e.g., KHMDS), very low temperatures (-78 °C), short reaction times. | Does not require an external source of chirality (auxiliary or catalyst). |

| Chiral Auxiliaries | A covalently attached chiral group physically blocks one face of the enolate. organicchemistrydata.orgnih.gov | Evans oxazolidinones, pseudoephedrine amides; requires attachment and removal steps. nih.gov | High diastereoselectivity and predictability. organicchemistrydata.org |

| Phase-Transfer Catalysis | A chiral catalyst forms a diastereomeric ion pair with the enolate, guiding the electrophile. acs.org | Cinchona alkaloid-derived catalysts, biphasic solvent system (e.g., toluene/aq. KOH). acs.org | Uses catalytic amounts of the chiral source. |

| Chiral Lithium Amides | The chiral base forms a mixed aggregate with the enolate, creating a chiral environment. nih.gov | Lithium amides derived from chiral amines. | Direct method without the need for auxiliary attachment/removal. nih.gov |

Library Synthesis Approaches for Chemical Space Exploration

This compound is a versatile scaffold for the synthesis of compound libraries aimed at exploring chemical space. nih.govyoutube.com The generation of such libraries allows for the systematic investigation of structure-activity relationships by introducing molecular diversity at specific points on the core structure. ijpsr.com The parent molecule offers at least three distinct points for diversification, enabling a combinatorial approach to analog synthesis.

Points of Diversification:

R¹ (Chloroacetyl Group): The chloroacetamide moiety is a key reactive handle. enamine.net The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. researchgate.netresearchgate.net This allows for the introduction of a vast array of side chains. Screening libraries of chloroacetamide fragments has been used to identify new molecular scaffolds for various applications. nih.govillinois.edursc.org

R² (α-Carbon): As detailed in section 4.3.1, the α-carbon can be alkylated or acylated via an enolate intermediate. Using a diverse set of electrophiles at this position allows for modification of the group corresponding to the amino acid side chain.

R³ (Ester Group): The methyl ester can be modified through standard ester chemistry. Saponification to the carboxylic acid followed by amide coupling with a library of amines introduces a third vector of diversity. Alternatively, direct aminolysis with certain amines can form the corresponding amides.

A combinatorial library can be constructed by systematically combining different building blocks at these three positions. For example, reacting the parent scaffold with 100 different nucleophiles (R¹), followed by alkylation with 50 different electrophiles (R²), and finally coupling with 20 different amines (R³) could theoretically generate a library of 100,000 distinct compounds.

Table 3: Combinatorial Library Design from the this compound Scaffold

| Diversification Point | Reaction Type | Example Building Blocks (Illustrative) | Resulting Functionality |

|---|---|---|---|

| R¹ (from -CH₂Cl) | Nucleophilic Substitution | Aniline, Morpholine, Thiophenol, Sodium Methoxide | -CH₂-NHPh, -CH₂-N(CH₂CH₂)₂O, -CH₂-SPh, -CH₂-OCH₃ |

| R² (at α-carbon) | Enolate Alkylation | Benzyl bromide, Propargyl bromide, Ethyl bromoacetate | -CH₂Ph, -CH₂C≡CH, -CH₂COOEt |

| R³ (from -COOCH₃) | Amide Coupling (after hydrolysis) | Cyclopropylamine, 4-Fluoroaniline, Piperidine | -CONH(c-Pr), -CONH(4-F-Ph), -CON(CH₂)₅ |

Insufficient Published Data Precludes Comprehensive Article on this compound

Following an exhaustive search of scientific literature and chemical databases, it has been determined that there is insufficient specific, publicly available information to construct a detailed article on the applications of this compound according to the provided outline. While the general reactivity of N-chloroacetyl α-amino acid esters is known, concrete examples of this specific compound's use as a key precursor in advanced organic synthesis, particularly in the total synthesis of natural products or the development of widely used chiral ligands, are not documented in the accessible literature.

The requested article structure demanded thorough, informative, and scientifically accurate content for several highly specific applications:

Chemical Reactivity and Mechanistic Investigations of S Methyl 2 2 Chloroacetamido Propanoate

Reactions Involving the Chloroacetamide Moiety

The chloroacetamide portion of the molecule is particularly susceptible to reactions at the electrophilic carbon atom bonded to the chlorine atom. This reactivity is central to many of the synthetic applications and transformations of this compound.

The general scheme for this reaction can be depicted as: Nu + R-NH-C(O)CH(_2)Cl → R-NH-C(O)CH(_2)Nu + Cl

Where Nu represents a generic nucleophile. The rate and efficiency of this displacement are dependent on the strength and nature of the attacking nucleophile.

The structure of (S)-Methyl 2-(2-chloroacetamido)propanoate and its derivatives allows for intramolecular reactions, leading to the formation of heterocyclic structures. A notable example is the cyclization of N-(chloroacetyl) amino acids to form morpholine-2,5-diones. In a related study, 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl), derived from leucine, undergoes intramolecular cyclization to yield the corresponding morpholine-2,5-dione. nih.gov This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, in a solvent like DMF. nih.gov The process involves the deprotonation of the carboxylic acid, followed by an intramolecular S(_N)2 attack of the resulting carboxylate on the α-chloro carbon, displacing the chloride ion.

For this compound, hydrolysis of the methyl ester to the corresponding carboxylic acid would be a prerequisite for a similar cyclization to a morpholine-2,5-dione. The general reaction pathway for the cyclized product from the corresponding carboxylic acid is outlined in the table below.

Table 1: Intramolecular Cyclization to Morpholine-2,5-dione

| Reactant | Reagents and Conditions | Product | Yield |

|---|

This table presents data for a structurally similar compound to illustrate the cyclization pathway.

The electrophilic α-chloro carbon of this compound readily reacts with a variety of nucleophiles.

Nitrogen Nucleophiles: Amines can act as nucleophiles to displace the chloride, forming glycine (B1666218) derivatives. For instance, reaction with various secondary amines in the presence of formaldehyde (B43269) can lead to the formation of Mannich bases after initial displacement. uobaghdad.edu.iq

Oxygen Nucleophiles: Under basic conditions, hydroxide (B78521) ions can displace the chloride to form the corresponding α-hydroxy derivative. nih.govresearchgate.net This is a common reaction for chloroacetamide herbicides in aqueous environments. nih.govresearchgate.net

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective in reacting with α-chloroacetamides due to the high nucleophilicity of sulfur. davuniversity.org Thiolate anions, for example, are excellent nucleophiles in S(_N)2 reactions. davuniversity.org A common laboratory practice involves the reaction of an alkyl halide with potassium thioacetate (B1230152) to form a thioacetate ester, which can then be hydrolyzed to the corresponding thiol. wikipedia.org This reaction is applicable to the α-chloro position of this compound.

The reaction with thiourea (B124793) has been kinetically studied for similar α-chloro ketones, demonstrating a second-order reaction, first-order with respect to each reactant. jocpr.com This suggests a similar kinetic profile for the reaction with this compound.

Table 2: Nucleophilic Displacement with a Sulfur Nucleophile

| Reactant | Nucleophile | Conditions | Product |

|---|

This table illustrates the reactivity of a similar electrophilic center with a sulfur nucleophile.

Transformations of the Ester Functional Group

The methyl ester group of this compound is another key site for chemical reactions, including hydrolysis, transesterification, and reduction.

The ester can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl or H(_2)SO(_4)) and excess water, the ester is hydrolyzed to the corresponding carboxylic acid, (S)-2-(2-chloroacetamido)propanoic acid, and methanol. chemguide.co.ukbrainly.comvedantu.com This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. chemguide.co.uk Kinetic studies on the acid-catalyzed hydrolysis of methyl propanoate have shown the reaction to be dependent on both the ester and H concentrations. chegg.com

Base-Catalyzed Hydrolysis (Saponification): Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, leads to an irreversible hydrolysis. The products are the salt of the carboxylic acid (e.g., sodium (S)-2-(2-chloroacetamido)propanoate) and methanol. chemguide.co.uk This method is often preferred for its irreversibility and the ease of separating the products. chemguide.co.uk The alkaline hydrolysis of esters is known to follow second-order kinetics. chemrxiv.org

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would result in the formation of (S)-Ethyl 2-(2-chloroacetamido)propanoate and methanol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.comnih.gov

Table 3: Conditions for Transesterification of Vegetable Oils with Ethanol

| Catalyst | Alcohol/Oil Molar Ratio | Temperature | Conversion |

|---|---|---|---|

| Sodium Methoxide | 4.25:1 | 55 °C | 99% nih.gov |

This table provides examples of conditions for transesterification, a reaction applicable to the methyl ester of the subject compound.

The ester functional group can be reduced to a primary alcohol.

Reduction to Alcohols: Strong reducing agents are required for the reduction of esters. Lithium aluminum hydride (LiAlH(_4)) is a powerful reagent that readily reduces esters to primary alcohols. davuniversity.org In the case of this compound, this would yield (S)-2-(2-chloroacetamido)propan-1-ol. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup. Weaker reducing agents like sodium borohydride (B1222165) (NaBH(_4)) are generally not reactive enough to reduce esters. wikipedia.org However, lithium borohydride (LiBH(_4)) is a stronger reducing agent than NaBH(_4) and is capable of reducing esters to alcohols. wikipedia.org

A study on the reduction of methyl propanoate using sodium in ethylene (B1197577) glycol also yielded propanol, demonstrating an alternative method for this transformation. researchgate.net

Table 4: Reducing Agents for Ester Reduction

| Reducing Agent | Reactivity with Esters | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH(_4)) | High | Primary Alcohol davuniversity.org |

| Sodium Borohydride (NaBH(_4)) | Low/None | No reaction wikipedia.org |

Amide Bond Reactivity and Stability

The hydrolysis of the methyl ester group is expected to occur under both acidic and basic conditions, yielding (S)-2-(2-chloroacetamido)propanoic acid and methanol. This reaction is a standard ester hydrolysis and its rate is dependent on pH and temperature.

Mechanistically, amide bond cleavage can proceed through different pathways. Under acidic conditions, the reaction is typically initiated by protonation of the amide oxygen, followed by nucleophilic attack of water. In enzymatic systems, or in the presence of intramolecular catalytic groups, alternative mechanisms can operate. For example, the hydrolysis of some N-acyl-L-lysine methyl esters has been shown to be significantly enhanced by extending the aminoacyl group, suggesting the involvement of enzyme subsites in the catalytic process. semanticscholar.org

Table 1: General Factors Influencing Hydrolysis of N-Acyl Amino Acid Esters

| Factor | Effect on Ester Hydrolysis | Effect on Amide Hydrolysis |

| pH | Catalyzed by both acid and base | Catalyzed by both acid and base, generally more stable than esters |

| Temperature | Rate increases with temperature | Rate increases with temperature |

| N-Acyl Group | Can influence rate through electronic and steric effects | Nature of the acyl group can significantly alter stability |

| Catalysts | Acids, bases, enzymes (esterases) | Acids, bases, enzymes (proteases, amidases) |

The amide nitrogen in this compound is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, N-alkylation and N-acylation can be achieved.

N-alkylation of amides typically requires strong bases and reactive alkylating agents. For instance, the N-alkylation of carbamates and amides with alcohols has been achieved using iridium catalysts. researchgate.net The reactivity of the amide nitrogen can be enhanced by deprotonation to form an amidate anion, which is a more potent nucleophile. While specific examples for the N-alkylation of this compound are not detailed in the literature, it is plausible that such reactions could proceed under forcing conditions.

N-acylation of the amide nitrogen is also a challenging transformation. Acetic acid has been reported as a catalyst for the N-acylation of amines using esters as the acyl source. researchgate.net The direct N-acylation of amides is less common but can be promoted by specific reagents. For example, the synthesis of N-acylimidazoles and N-acylbenzotriazoles provides activated acylating agents that can be used for the acylation of various nucleophiles. researchgate.net

More relevant to the reactivity of this compound is the high reactivity of the chloroacetyl group itself towards nucleophiles. The chlorine atom is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is a cornerstone of the synthetic utility of N-chloroacetylated compounds. acsgcipr.org For example, N-aryl 2-chloroacetamides readily undergo nucleophilic substitution at the α-carbon. acsgcipr.org This inherent reactivity of the chloroacetyl moiety is generally the primary site of reaction with nucleophiles, rather than N-alkylation or N-acylation of the amide itself.

Table 2: General Reactivity of N-Chloroacetyl Compounds

| Reactant Type | Reaction | Product Type |

| Amines | Nucleophilic Substitution | N-Substituted Glycinamides |

| Thiols | Nucleophilic Substitution | Thioethers |

| Alcohols | Nucleophilic Substitution | α-Alkoxyacetamides |

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the α-carbon of the alanine (B10760859) moiety is a crucial aspect of the chemistry of this compound, particularly in biological and pharmaceutical contexts. Epimerization, the change in configuration at a single stereocenter, can lead to a mixture of diastereomers if other chiral centers are present or a racemic mixture in their absence.

While specific studies on the epimerization of this compound are not found in the reviewed literature, the racemization of amino acid esters is a known phenomenon. nih.gov The α-proton is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a mixture of stereoisomers. Factors that can promote the racemization of amino acid esters include the use of strong bases and elevated temperatures. nih.gov

For N-acyl amino acids, epimerization often proceeds through the formation of an oxazolone (B7731731) (azlactone) intermediate, especially during peptide coupling reactions. nih.gov This mechanism is particularly relevant when the carboxyl group is activated. While the methyl ester in the target molecule is not an activated ester in the context of peptide coupling, the potential for epimerization under certain conditions cannot be entirely dismissed. The rate of epimerization can be influenced by the nature of the N-acyl group, the solvent, and the presence of bases. nih.gov For instance, studies on N-acetyl-D,L-α-aminocarboxylic acids have shown that they can be thermally racemized. google.com

The stereochemical stability of this compound is therefore expected to be high under neutral and mild acidic or basic conditions at moderate temperatures. However, exposure to strong bases or prolonged heating could potentially lead to a loss of stereochemical purity.

Table 3: Factors Influencing Epimerization of N-Acyl Amino Acid Derivatives

| Factor | Influence on Epimerization |

| Base Strength | Stronger bases increase the rate of α-proton abstraction and subsequent epimerization. nih.gov |

| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. google.com |

| Solvent | The polarity and proticity of the solvent can affect the stability of intermediates and transition states. |

| N-Acyl Group | The electronic and steric properties of the acyl group can influence the propensity for oxazolone formation. |

| Carboxyl Group Activation | Activation of the carboxyl group significantly increases the risk of epimerization via oxazolone formation. nih.gov |

Derivatization and Analog Generation from S Methyl 2 2 Chloroacetamido Propanoate

Synthesis of Chiral Amide Derivatives

The amide portion of the molecule offers significant opportunities for structural diversification, either by substitution at the chloroacetamide position or by transformation of the entire amide bond.

The chloroacetamide group is a potent electrophile, making the α-carbon susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom is an effective leaving group, facilitating the introduction of a wide range of functional groups through reaction with various nucleophiles. researchgate.net This reactivity is a cornerstone for creating analogs with modified side chains extending from the acetamide (B32628) nitrogen.

The general reaction involves the displacement of the chloride by a nucleophile (Nu:), as depicted in the scheme below:

Scheme 1: General Nucleophilic Substitution at the Chloroacetamide Position

Image of (S)-Methyl 2-(2-chloroacetamido)propanoate reacting with a generic nucleophile "Nu:" to form (S)-Methyl 2-(2-(Nu)-acetamido)propanoate and a chloride anion.

Common classes of nucleophiles used in these transformations include oxygen, nitrogen, and sulfur-based reagents. researchgate.net

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a non-nucleophilic base, can react to form ether linkages. For example, reaction with sodium phenoxide would yield the corresponding phenoxyacetamide derivative.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like azides and imidazoles, readily displace the chloride to form substituted glycine (B1666218) amides. acs.org For instance, reaction with benzylamine (B48309) yields (S)-methyl 2-(2-(benzylamino)acetamido)propanoate.

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this transformation, leading to the formation of thioether derivatives. chemistrysteps.com The reaction with a thiol (R-SH) in the presence of a base produces the corresponding alkylthioacetamide or arylthioacetamide analog.

These substitution reactions can also serve as a gateway to more complex heterocyclic structures through subsequent intramolecular cyclization. For example, reaction with a thioamide or thiourea (B124793) can lead to the formation of thiazole (B1198619) rings. researchgate.netresearchgate.net

Interactive Table: Examples of Derivatives from Chloroacetamide Modification

| Nucleophile Class | Example Nucleophile | Resulting Derivative Structure | Derivative Name |

| Oxygen | Phenoxide (C₆H₅O⁻) | -NH-C(O)-CH₂-O-C₆H₅ | (S)-Methyl 2-(2-phenoxyacetamido)propanoate |

| Nitrogen | Benzylamine (C₆H₅CH₂NH₂) | -NH-C(O)-CH₂-NH-CH₂C₆H₅ | (S)-Methyl 2-(2-(benzylamino)acetamido)propanoate |

| Nitrogen | Azide (N₃⁻) | -NH-C(O)-CH₂-N₃ | (S)-Methyl 2-(2-azidoacetamido)propanoate |

| Sulfur | Thiophenol (C₆H₅SH) | -NH-C(O)-CH₂-S-C₆H₅ | (S)-Methyl 2-(2-(phenylthio)acetamido)propanoate |

While the amide bond is generally robust, diversification can be achieved by replacing the entire chloroacetyl group. Direct transamidation is challenging. A more practical and common approach is a two-step sequence involving amide bond hydrolysis followed by re-acylation with a different acylating agent.

Applications of S Methyl 2 2 Chloroacetamido Propanoate in Advanced Organic Synthesis

Scaffold for the Development of Molecular Probes and Research Tools (Excluding Biological Efficacy/Clinical)

The inherent reactivity of the chloroacetamide group makes (S)-Methyl 2-(2-chloroacetamido)propanoate and similar structures valuable for designing molecular probes. The electrophilic carbon of the chloroacetyl group can form a stable covalent bond with nucleophilic residues in biomolecules, particularly the thiol group of cysteine. This property is exploited in the creation of highly specific research tools for studying molecular interactions.

While not a precursor for traditional bioorthogonal reaction pairs like azides and alkynes used in "click chemistry," the chloroacetamide moiety itself facilitates a form of bioorthogonal labeling through covalent modification. nih.govnih.gov This type of labeling is highly specific for certain nucleophilic amino acid residues, primarily cysteine. The reaction is considered bioorthogonal because the chloroacetamide group is generally unreactive with most other functional groups found in a biological milieu, ensuring that labeling is targeted. nih.govnih.gov

The synthesis of bioorthogonal probes based on a chloroacetamide scaffold allows for the attachment of reporter molecules, such as fluorophores or affinity tags, to specific proteins. This enables researchers to track the location, interactions, and dynamics of these proteins within a complex cellular environment without significantly perturbing the system. The small size of the chloroacetamide group is advantageous as it is less likely to interfere with the natural function of the biomolecule being studied. nih.gov

The chloroacetamide functional group is a well-established "warhead" for the design of covalent enzyme inhibitors, which serve as powerful probes for studying enzyme mechanisms in vitro. researchgate.netnih.govrsc.org By reacting with a nucleophilic residue, often a cysteine, in the active site of an enzyme, a chloroacetamide-containing molecule can irreversibly inhibit its activity. This allows for the identification of active site residues and provides insights into the catalytic mechanism of the enzyme.

Fragment-based screening of libraries containing chloroacetamide electrophiles has been successfully employed to identify new scaffolds for covalent inhibitors. rsc.orgnih.gov These fragments, which can be derived from structures like this compound, provide starting points for the development of more potent and selective enzyme probes.

Table 1: Examples of Chloroacetamide-Based Covalent Inhibitors in In Vitro Enzyme Studies

| Target Enzyme | Inhibitor Type | Key Findings |

| MurA | Fragment-sized chloroacetamide compounds | Identified novel inhibitors with low micromolar IC50 values; confirmed covalent binding to the active site cysteine (Cys115) through LC-MS/MS. researchgate.net |

| TEAD | Chloroacetamide fragments | Discovered new scaffolds that covalently bind to a conserved cysteine in the palmitate-binding pocket, leading to allosteric inhibition of the TEAD-YAP1 interaction. rsc.orgnih.gov |

| Papain | CFA-benzothiazole 30 | Demonstrated irreversible and time- and concentration-dependent inhibition; confirmed covalent adduct formation via mass spectrometry. |

The development of these probes often involves detailed kinetic studies to confirm the covalent and irreversible nature of the inhibition. Time- and concentration-dependent assays are standard methods used to characterize the mechanism of action of these chloroacetamide-based probes. researchgate.netnih.gov Furthermore, mass spectrometry is a crucial tool to confirm the formation of a covalent adduct between the probe and the target enzyme, often identifying the specific amino acid residue that has been modified. researchgate.netnih.gov

Theoretical and Computational Studies of S Methyl 2 2 Chloroacetamido Propanoate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. These methods are fundamental in analyzing the molecular structure and conformational preferences of compounds like (S)-Methyl 2-(2-chloroacetamido)propanoate.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotations around the C-N, C-C, and C-O single bonds give rise to various conformers, each with a specific potential energy. The collection of these conformers and their corresponding energies forms the molecule's potential energy surface or energy landscape.

Computational studies on similar peptide-like molecules, such as N-acetyl-L-alanine N',N'-dimethylamide, have used quantum chemical methods to generate Ramachandran-like plots (potential energy surfaces) by systematically varying key dihedral angles (φ, ψ) and calculating the energy of each resulting conformation. researchgate.net This analysis reveals the lowest energy (most stable) conformations and the energy barriers between them. For this compound, the most stable conformers would likely feature staggered arrangements to minimize steric hindrance and may be further stabilized by intramolecular hydrogen bonds, for example, between the N-H group and a carbonyl oxygen.

To illustrate, a computational analysis would yield data on the relative stability of different conformers. The following table represents a hypothetical energy landscape for the primary dihedral angles in the molecule.

| Dihedral Angle 1 (φ) | Dihedral Angle 2 (ψ) | Relative Energy (kcal/mol) | Conformation Type |

| -150° | 150° | 0.00 | Extended (Global Minimum) |

| -60° | -45° | 1.25 | Folded |

| 60° | 50° | 2.50 | Folded |

| 0° | 180° | 5.80 | Eclipsed (Transition State) |

| This table is for illustrative purposes and does not represent experimentally verified data for this specific molecule. |

While the "(S)" designation in the name specifies the absolute configuration at the chiral center, computational methods can be used to corroborate such assignments. This is particularly useful when a new synthetic route is developed or when the stereochemistry is ambiguous.

One common method involves calculating the optical rotation or electronic circular dichroism (ECD) spectrum of the molecule and comparing the results with experimental data. A good match between the calculated spectrum for the (S)-enantiomer and the experimental spectrum confirms the absolute configuration. Conformational and configurational assignments for related molecules, like N-(Chloroacetyl)- and N-(dichloroacetyl)-N-(xylyl)alanine esters, have been successfully determined using a combination of NMR spectroscopy and conformational analysis, demonstrating the power of these integrated approaches. lookchem.com

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and understand the factors that control reaction outcomes.

A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.

For the synthesis of this compound, which is typically formed by the acylation of (S)-alanine methyl ester with chloroacetyl chloride, computational methods could be used to model the reaction pathway. This would involve locating the transition state structure for the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. Calculations would provide the geometry of this transient species and its activation energy, offering insights into the reaction kinetics. DFT calculations are frequently used to investigate the structural and mechanistic aspects of reactions involving amino acid esters. rsc.orgrsc.org

When a reaction can lead to multiple isomers, computational chemistry can predict the regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed). This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy corresponds to the major product observed experimentally.

In reactions involving chiral molecules like this compound, computational models can explain and predict stereochemical outcomes. For example, if this molecule were used as a substrate in a subsequent reaction, theoretical calculations could predict whether a new chiral center would be formed with R or S configuration by comparing the energies of the diastereomeric transition states. Studies on the stereoselective reactions of related β-hydroxy aldehydes have shown that non-bonded interactions in the transition states, as revealed by DFT calculations, govern the stereochemical outcome. researchgate.net

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery and materials science to understand molecular recognition. The focus here is on the physical interactions, excluding any assessment of biological or clinical efficacy.

Docking simulations for this compound would involve placing the molecule into the binding site of a selected receptor. The simulation algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). Molecular docking studies have been performed on various other chloroacetamide derivatives to understand their binding modes with target proteins. nih.govekb.egorientjchem.org

The results of a docking study provide insights into the non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: (e.g., between the amide N-H or carbonyl C=O of the ligand and polar residues in the receptor).

Hydrophobic interactions: (e.g., between the methyl group of the ligand and nonpolar residues).

Halogen bonds: (e.g., involving the chlorine atom).

The following table provides a hypothetical example of docking results for this compound with a generic protein active site.

| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -7.5 | SER 122, GLY 123 | Hydrogen Bond (N-H, C=O) |

| 1 | -7.5 | LEU 84, VAL 99 | Hydrophobic (Methyl group) |

| 2 | -6.8 | ASN 150 | Hydrogen Bond (C=O) |

| 2 | -6.8 | ILE 75 | Hydrophobic (Chloroacetyl group) |

| This table is for illustrative purposes and does not represent experimentally verified data for this specific molecule. |

These interaction studies are purely computational and serve to model the physical and chemical complementarity between the molecule and a potential binding partner, providing a static picture of the binding event.

Ligand-Target Interactions in silico (Purely Theoretical)

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jbcpm.com This method is crucial in drug discovery for identifying potential molecular targets and understanding the mechanism of action. researchgate.net For this compound, a hypothetical docking study could be performed against a range of protein targets to explore its potential biological activities.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Selection of Hypothetical Protein Targets: Based on the structural features of the ligand (an alpha-amino acid derivative with an acetamide (B32628) group), potential targets could include enzymes like proteases, kinases, or transferases.

Docking Simulation: Using software like AutoDock Vina, the ligand would be virtually placed into the binding site of the selected target proteins. researchgate.net The program then samples a large number of possible conformations and orientations of the ligand within the binding site.

Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. jbcpm.com For instance, the amide group in this compound could act as a hydrogen bond donor and acceptor, while the methyl and chloroacetyl groups could engage in hydrophobic and other interactions. researchgate.net

A hypothetical analysis of the interactions between this compound and a theoretical enzyme active site is presented below.

Table 1: Hypothetical Ligand-Target Interactions for this compound

| Functional Group of Ligand | Potential Interacting Amino Acid Residue (Hypothetical) | Type of Interaction |

| Carbonyl oxygen (propanoate) | Serine, Threonine | Hydrogen Bond |

| Amide hydrogen | Aspartate, Glutamate | Hydrogen Bond |

| Amide carbonyl oxygen | Arginine, Lysine | Hydrogen Bond |

| Chlorine atom | Leucine, Isoleucine | Halogen Bond / Hydrophobic |

| Methyl group | Alanine (B10760859), Valine | Hydrophobic Interaction |

These theoretical interactions provide a roadmap for designing experiments to validate the predicted binding mode and biological activity.

Binding Affinity Predictions for Hypothetical Molecular Targets

Binding affinity is a measure of the strength of the interaction between a ligand and its target. nih.gov In computational studies, this is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. nih.gov These predictions are invaluable for ranking potential drug candidates before their synthesis and experimental testing. nih.gov

Following a molecular docking simulation, scoring functions are used to estimate the binding affinity. The binding free energy (ΔG) is a key parameter that can be calculated to predict how strongly a ligand will bind to a protein. pensoft.net

A hypothetical set of predicted binding affinities for this compound with several classes of enzymes is shown in the table below. These values are purely illustrative of what a computational screening might yield.

Table 2: Predicted Binding Affinities for this compound with Hypothetical Targets

| Hypothetical Protein Target | PDB ID (Example) | Predicted Binding Affinity (kcal/mol) |

| Cysteine Protease | 3RVY | -7.5 |

| Serine Kinase | 1XF0 | -6.8 |

| Metallo-beta-lactamase | 4XVE | -5.9 |

| Acetylcholinesterase | 1R42 | -6.2 |

It is important to note that these predicted values are theoretical and require experimental validation through techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Spectroscopic Property Prediction from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), can predict various spectroscopic properties of a molecule with a high degree of accuracy. researchgate.netmdpi.com These theoretical spectra can be used to aid in the interpretation of experimental data or to predict the spectral characteristics of a compound before it is synthesized.

For this compound, DFT calculations could be employed to predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretching of the ester and amide groups, N-H bending, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical 1H and 13C NMR chemical shifts can be calculated. These predictions help in assigning the signals in experimental NMR spectra to specific atoms within the molecule. mdpi.com

UV-Vis Spectrum: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum.

The table below illustrates the kind of data that could be generated from a DFT study of this compound.

Table 3: Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value (Hypothetical) |

| Infrared (IR) Spectroscopy | C=O (ester) stretch | ~1740 cm-1 |

| Infrared (IR) Spectroscopy | C=O (amide) stretch | ~1680 cm-1 |

| Infrared (IR) Spectroscopy | N-H bend | ~1550 cm-1 |

| 1H NMR Spectroscopy | Chemical Shift (CH3-ester) | ~3.7 ppm |

| 1H NMR Spectroscopy | Chemical Shift (CH-alpha) | ~4.5 ppm |

| 13C NMR Spectroscopy | Chemical Shift (C=O ester) | ~172 ppm |

| 13C NMR Spectroscopy | Chemical Shift (C=O amide) | ~168 ppm |

| UV-Vis Spectroscopy | λmax | ~210 nm |

These theoretical predictions serve as a powerful complement to experimental spectroscopic analysis, aiding in structural elucidation and characterization. dntb.gov.ua

Advanced Characterization Methodologies for S Methyl 2 2 Chloroacetamido Propanoate

Vibrational and Electronic Spectroscopy for Structural Elucidation

Chiroptical spectroscopic methods are indispensable for investigating the stereochemistry of chiral molecules in solution. mdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information unique to its three-dimensional arrangement.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that detects the difference in absorption of left and right circularly polarized light in the infrared region. wikipedia.orghindsinstruments.combruker.com Because VCD is highly sensitive to the mutual orientation of different functional groups within a molecule, it provides detailed 3D structural information. wikipedia.org For (S)-Methyl 2-(2-chloroacetamido)propanoate, VCD spectroscopy serves as a robust method for confirming its absolute configuration in solution.

The methodology involves measuring the experimental VCD spectrum of the compound and comparing it to a spectrum predicted by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT). wikipedia.org A VCD spectrum is calculated for a specific enantiomer (e.g., the 'S' configuration), and if the predicted spectrum matches the experimental one, the absolute configuration is confirmed. VCD offers key advantages, including high spectral resolution and a more straightforward modeling process that considers only the electronic ground state, making it well-suited for complex molecules. nih.gov The technique is particularly useful for studying the conformational characteristics of molecules and can be used to determine enantiomeric purity. hindsinstruments.com

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) spectral region. nih.govnih.gov It has become a powerful tool for the assignment of absolute configuration for a wide variety of chiral molecules. nih.gov The ECD spectrum of a chiral molecule is exquisitely sensitive to both its absolute configuration and its molecular conformation. rsc.org

The application of ECD to determine the absolute configuration of this compound involves comparing the experimentally measured spectrum with theoretical spectra generated using time-dependent density functional theory (TDDFT) calculations. nih.govmdpi.com The sign of the Cotton effects in the ECD spectrum is directly related to the stereochemistry of the molecule. nih.gov By simulating the spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration. researchgate.net One of the advantages of ECD is its high sensitivity, requiring only millimolar or lower concentrations, making it suitable for samples that are limited in quantity. nih.gov

Table 1: Comparison of VCD and ECD Methodologies

This table provides a summary of the key aspects of VCD and ECD spectroscopy as applied to the characterization of chiral compounds.

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (IR) | Ultraviolet-Visible (UV-Vis) |

| Principle | Differential absorption of circularly polarized IR light by molecular vibrations. hindsinstruments.combruker.com | Differential absorption of circularly polarized UV-Vis light by electronic transitions. nih.gov |

| Primary Application | Determination of absolute configuration and solution-phase conformation. wikipedia.orghindsinstruments.comnih.gov | Determination of absolute configuration. nih.govnih.gov |

| Theoretical Modeling | Ground-state calculations (e.g., DFT). wikipedia.org | Excited-state calculations (e.g., TDDFT). nih.gov |

| Key Advantage | High spectral resolution; less complex modeling. nih.gov | High sensitivity; requires low sample concentration. nih.gov |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of compounds and the monitoring of chemical reactions. For the synthesis of this compound, HRMS is a critical tool for ensuring reaction completion and product purity.

A modern approach for targeted analysis is Parallel Reaction Monitoring (PRM), which is performed on high-resolution, accurate-mass instruments like quadrupole-Orbitrap mass spectrometers. mdpi.comresearchgate.net In a PRM experiment, a predefined precursor ion corresponding to the target molecule is selected and fragmented. The high-resolution mass analyzer then detects all resulting product ions in a single, concerted analysis. nih.govresearchgate.net This method offers exceptional specificity because the full, high-resolution MS/MS spectrum is acquired, containing all potential product ions to confirm the identity of the target compound. mdpi.comnih.gov This makes PRM an ideal technique for monitoring the appearance of this compound during a synthesis, distinguishing it from starting materials, byproducts, and impurities with high confidence.

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation of organic molecules. nih.gov The method involves multiple stages of mass analysis, where a precursor ion of the target compound is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint, providing direct evidence of the compound's structure.

For this compound, the MS/MS spectrum would reveal characteristic fragment ions that confirm its connectivity. For instance, fragmentation could lead to the neutral loss of the chloroacetyl group or cleavage at the ester linkage. Analyzing these fragmentation pathways allows researchers to piece together the different structural components of the molecule, confirming the presence and connectivity of the methyl propanoate backbone and the N-linked chloroacetamide group. This detailed structural analysis is invaluable for verifying the identity of the synthesized product.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Advanced 2D NMR techniques provide comprehensive information about the connectivity and spatial relationships of atoms within a molecule.

Two-dimensional (2D) NMR experiments are used to resolve complex spectra and establish correlations between different nuclei, providing a complete map of the molecular structure. youtube.comharvard.edu For this compound, a combination of 2D NMR experiments is used for unambiguous signal assignment and structural verification.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu A COSY spectrum of the target compound would show a cross-peak between the methine proton (H) at the chiral center and the protons of the adjacent methyl group, confirming the propanoate backbone's proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J C-H coupling). princeton.eduslideshare.net HSQC is essential for assigning the carbon-13 signals based on the more easily assigned proton spectrum. For example, it would definitively link the methyl protons to the methyl carbon signal and the methine proton to the chiral carbon signal.

Table 2: Application of 2D NMR Techniques

This table outlines the primary use of common 2D NMR experiments for the structural elucidation of this compound.

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through-bond | Maps the proton-proton coupling network, connecting the methine proton to the adjacent methyl protons. libretexts.org |

| HSQC | ¹H-¹³C one-bond | Unambiguously assigns each carbon atom by correlating it to its directly attached proton(s). youtube.com |

| HMBC | ¹H-¹³C multiple-bond | Establishes long-range connectivity, linking the chloroacetamide moiety, the chiral center, and the methyl ester group. princeton.edulibretexts.org |

NOESY/ROESY for Proximity Relationships and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful two-dimensional NMR experiments that provide information about the spatial proximity of atoms within a molecule. These techniques are particularly valuable for elucidating the preferred conformation of flexible molecules like this compound in solution.

The intensity of a cross-peak in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the two interacting nuclei, making it a highly sensitive probe of internuclear distances, typically up to ~5 Å. For a molecule of the size of this compound, ROESY is often preferred to circumvent the issue of zero or weak NOE signals that can occur for molecules with intermediate correlation times.

In the context of this compound, key spatial relationships can be investigated to define the molecule's conformational preferences around its rotatable bonds. A hypothetical ROESY correlation table is presented below, based on expected through-space interactions for a likely conformation.

Table 1: Hypothetical ROESY Correlations for this compound

| Interacting Protons | Expected Distance (Å) | Expected ROESY Cross-Peak Intensity | Inferred Conformational Information |

|---|---|---|---|

| Hα (propanoate) - NH (amide) | ~2.2 - 2.8 | Strong | Indicates a relatively close proximity, consistent with a trans-amide bond. |

| Hα (propanoate) - CH₃ (propanoate) | ~2.9 - 3.5 | Medium | Provides information on the torsion angle around the Cα-Cβ bond. |

| NH (amide) - CH₂ (chloroacetyl) | ~2.5 - 3.0 | Strong | Confirms the proximity across the amide bond. |

| CH₃ (propanoate) - OCH₃ (ester) | > 5 | None | The absence of this correlation would suggest a conformation where these groups are distant. |

By analyzing the pattern and intensities of these and other cross-peaks, a three-dimensional model of the predominant solution-state conformation of this compound can be constructed.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association Studies

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for studying the translational motion of molecules in solution. uni-wuerzburg.de It separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk DOSY can be effectively employed to investigate molecular association phenomena, such as self-association (dimerization, oligomerization) or binding to other molecules. nih.gov

For this compound, DOSY experiments can be conducted at various concentrations to probe for potential self-association through intermolecular interactions like hydrogen bonding. If the molecule forms dimers or larger aggregates, the measured diffusion coefficient will decrease as the concentration increases.

A hypothetical DOSY experiment could yield the following data, which would be indicative of weak self-association at higher concentrations.

Table 2: Hypothetical Diffusion Coefficient Data for this compound from DOSY NMR

| Concentration (mM) | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Apparent Hydrodynamic Radius (Å) | Interpretation |

|---|---|---|---|

| 1 | 12.5 | 3.8 | Monomeric species in dilute solution. |

| 10 | 12.2 | 3.9 | Slight decrease in diffusion, suggesting minimal association. |

| 50 | 11.5 | 4.1 | Noticeable decrease in diffusion, indicative of the formation of transient dimers or small oligomers. |

The observation of a single diffusion coefficient at each concentration would suggest that any association is in fast exchange on the NMR timescale. Such studies are crucial for understanding the behavior of the compound in solution, which can influence its properties and reactivity.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique not only provides detailed information about bond lengths, bond angles, and torsion angles in the solid state but is also the gold standard for the unambiguous determination of its absolute configuration.

Crystal Growth Techniques for Chiral Compounds

Obtaining single crystals of sufficient quality is a prerequisite for a successful X-ray diffraction analysis. The crystallization of chiral compounds can be influenced by the presence of enantiomers. For an enantiomerically pure sample of this compound, several standard crystallization techniques can be employed:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent is critical and is often determined empirically. For N-acylated amino acid esters, common solvents for crystallization include ethyl acetate, methanol, ethanol (B145695), and mixtures with less polar solvents like hexane or toluene. nih.govmdpi.comacs.orgresearchgate.netacs.org

Anomalous Dispersion for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule by X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.netnih.gov When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal.

For this compound, the presence of the chlorine atom, a relatively heavy atom, provides a significant anomalous scattering signal, which is crucial for the reliable determination of the absolute stereochemistry. During the refinement of the crystal structure, the Flack parameter is calculated. wikipedia.org This parameter, which ideally ranges from 0 to 1, indicates whether the determined structure corresponds to the correct enantiomer.

Table 3: Interpretation of the Flack Parameter in Absolute Configuration Determination

| Flack Parameter Value | Standard Uncertainty | Interpretation |

|---|---|---|

| ~ 0 | Small (e.g., < 0.1) | The refined model correctly represents the absolute configuration of the molecule in the crystal. ox.ac.uk |

| ~ 1 | Small (e.g., < 0.1) | The inverted structure is the correct one. The coordinates of all atoms should be inverted (x, y, z) -> (-x, -y, -z). |

| ~ 0.5 | - | The crystal is likely a racemic twin, containing equal amounts of both enantiomers. |

A successful crystallographic analysis of this compound would not only confirm the S configuration at the chiral center but also provide a detailed picture of its solid-state conformation and the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its crystal packing.

Future Research Directions and Unexplored Avenues for S Methyl 2 2 Chloroacetamido Propanoate

Development of Novel Stereoselective Synthetic Routes

While established methods for the synthesis of (S)-Methyl 2-(2-chloroacetamido)propanoate exist, the development of more efficient, atom-economical, and stereoselective routes remains a key area for future investigation. Current syntheses often rely on the chloroacetylation of L-alanine methyl ester. Future research could focus on asymmetric catalytic methods that construct the chiral center during the synthesis, potentially avoiding the use of a pre-existing chiral pool starting material.

Potential research directions include:

Asymmetric Hydrogenation: Development of catalytic systems for the asymmetric hydrogenation of a suitable prochiral precursor, such as methyl 2-(2-chloroacetamido)acrylate. Identifying a highly efficient and selective catalyst for this transformation would be a significant advancement.

Enantioselective Alkylation: Exploration of enantioselective alkylation of a glycine-derived Schiff base with a chloroacetylating agent, followed by esterification. This approach would allow for the direct installation of the stereocenter.

Biocatalytic Approaches: The use of enzymes, such as lipases or amidases, could offer highly stereoselective and environmentally benign synthetic routes. Research into enzymes that can selectively acylate the amino group of alanine (B10760859) methyl ester or resolve a racemic mixture of the final product would be valuable.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Catalyst design and optimization, substrate synthesis. |

| Enantioselective Alkylation | Direct formation of the chiral center. | Development of effective chiral phase-transfer catalysts or organocatalysts. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope and scalability. |

Exploration of Underutilized Reactivity and Functional Group Interconversions

The reactivity of this compound is largely centered around the chloroacetamide and methyl ester functionalities. However, there is significant potential to explore underutilized reactivity and develop novel functional group interconversions.

Future research in this area could involve:

α-Carbon Functionalization: Investigation of reactions at the α-carbon of the propanoate moiety. While challenging due to the presence of other reactive sites, successful methodologies would provide access to a wider range of complex chiral building blocks.

Transformations of the Chloroacetamide Group: Beyond simple nucleophilic substitution of the chloride, research into radical-mediated reactions or transition-metal-catalyzed cross-coupling reactions at the C-Cl bond could unlock new synthetic pathways.

Intramolecular Cyclizations: Designing substrates derived from this compound that can undergo intramolecular cyclization reactions to form chiral heterocyclic scaffolds. These structures are prevalent in many biologically active molecules.

Table 2 highlights potential functional group interconversions and their synthetic utility.

| Functional Group | Potential Transformation | Resulting Structure/Functionality |

| Chloroacetamide | Nucleophilic substitution with various nucleophiles | Diverse N-substituted alanine derivatives. |

| Radical dehalogenation | N-acetylalanine methyl ester. | |

| Cross-coupling reactions | C-C or C-heteroatom bond formation. | |

| Methyl Ester | Hydrolysis | (S)-2-(2-chloroacetamido)propanoic acid. |

| Reduction | (S)-2-(2-chloroacetamido)propan-1-ol. | |

| Aminolysis | Chiral amides. |

Expansion into Materials Science and Supramolecular Chemistry (as a component)

Amino acid derivatives are excellent building blocks for the construction of functional materials and supramolecular assemblies due to their inherent chirality and ability to form hydrogen bonds. mdpi.com this compound, with its combination of a chiral center, hydrogen bond donor and acceptor sites, and a reactive handle (the chloro group), is a promising candidate for incorporation into novel materials.

Unexplored avenues in this area include:

Polymer Synthesis: The chloroacetamide group can serve as an initiator or a functional monomer in various polymerization techniques, such as atom transfer radical polymerization (ATRP). This could lead to the synthesis of chiral polymers with unique properties and applications in areas like chiral chromatography or asymmetric catalysis.

Supramolecular Gels: The N-acyl amino acid motif is known to form self-assembled fibrillar networks that can gelate solvents. nih.gov The specific stereochemistry and functional groups of this compound could be exploited to create novel stimuli-responsive gels.

Liquid Crystals: Chiral molecules are often used to induce helical structures in liquid crystalline phases. Investigating the liquid crystalline properties of derivatives of this compound could lead to the development of new chiral dopants for display technologies.

Design of Next-Generation Chiral Building Blocks

This compound can serve as a scaffold for the design and synthesis of more complex, next-generation chiral building blocks. The strategic modification of its functional groups can lead to a diverse array of valuable synthetic intermediates.

Future research could focus on:

Synthesis of Unnatural Amino Acids: The chloroacetamide group can be converted into other functionalities, leading to the synthesis of novel unnatural amino acids with potential applications in peptide and protein engineering.

Development of Chiral Ligands: Modification of the ester and chloroacetamide groups could lead to the synthesis of new chiral ligands for asymmetric catalysis. For example, conversion of the ester to a phosphine (B1218219) or the chloroacetamide to a coordinating heterocycle could yield novel ligand architectures.

Scaffolds for Combinatorial Chemistry: The reactivity of the chloroacetamide group makes it an ideal handle for the attachment of various molecular fragments in a combinatorial fashion, allowing for the rapid generation of libraries of chiral compounds for biological screening.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient processes. The integration of flow chemistry and other green methodologies into the synthesis and derivatization of this compound represents a significant area for future research.

Key opportunities include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer advantages in terms of safety, scalability, and process control. mdpi.comthieme-connect.de A continuous flow setup could also facilitate the direct use of the product in subsequent transformations without the need for isolation and purification. acs.org

Green Solvents and Reagents: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, for the synthesis and reactions of this compound would reduce the environmental impact of the processes. advancedchemtech.com The development of catalytic methods that avoid the use of stoichiometric reagents is also a key aspect of sustainable synthesis. rsc.orgrsc.orgoxfordglobal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Future research should aim to develop synthetic strategies for this compound and its derivatives that have high atom economy.

Table 3 outlines the potential benefits of integrating modern synthesis methodologies.

| Methodology | Potential Benefits | Research Focus |

| Flow Chemistry | Improved safety, scalability, and process control; potential for telescoped reactions. | Reactor design, optimization of reaction parameters (temperature, pressure, residence time). |

| Green Solvents | Reduced environmental impact and toxicity. | Screening of alternative solvents, investigation of solvent effects on reactivity and selectivity. |

| Catalysis | Increased efficiency, reduced waste. | Development of novel homogeneous and heterogeneous catalysts, catalyst recycling. |

Potential for Incorporation into Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures is a powerful tool in nanotechnology and materials science. N-acylated amino acids and their esters are known to self-assemble into a variety of nanostructures, including fibers, ribbons, and vesicles, driven by a combination of hydrogen bonding, van der Waals interactions, and solvophobic effects. mdpi.comnih.govresearchgate.net

Future research in this area should explore:

Self-Assembly in Solution and at Interfaces: A systematic study of the self-assembly behavior of this compound and its derivatives in different solvents and at solid-liquid or air-water interfaces. This could lead to the formation of novel chiral nanostructures with controlled morphologies.

Post-Assembly Modification: The reactive chloroacetamide group provides a unique opportunity for the post-assembly modification of self-assembled structures. For example, after the formation of a self-assembled monolayer on a surface, the chloro groups could be used to attach other molecules, creating a functionalized surface with controlled chirality.

Stimuli-Responsive Systems: By incorporating other functional groups, it may be possible to create self-assembled systems based on this compound that respond to external stimuli such as pH, temperature, or light. This could have applications in areas such as controlled release and sensing.

Q & A

How can the synthesis of (S)-Methyl 2-(2-chloroacetamido)propanoate be optimized for high yield and purity?

Level: Basic

Methodological Answer:

- Reaction Conditions : Use stoichiometric control of reactants and anhydrous conditions to minimize side reactions. reports a 95% yield under optimized conditions, likely involving precise temperature control and stepwise addition of reagents.

- Purity Validation : Employ LC-MS (254 nm) to confirm 100% purity, as demonstrated in . Monitor reaction progress using TLC (Rf = 0.5 in n-hexane/ethyl acetate 3:1) to isolate the product at the optimal stage.

- Workup : Recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) ensures removal of unreacted starting materials, as indicated by the reported melting point (76.0–77.4°C) .

What analytical techniques are critical for confirming the structural integrity and enantiopurity of this compound?

Level: Advanced

Methodological Answer:

- IR Spectroscopy : Key peaks include N-H stretch (3324 cm<sup>-1</sup>), ester C=O (1727 cm<sup>-1</sup>), and amide C=O (1644 cm<sup>-1</sup>), which validate functional groups ().

- NMR Analysis : Compare <sup>1</sup>H and <sup>13</sup>C NMR data to literature (e.g., ’s methyl ester resonance at δ 3.58 ppm and carbonyl at δ 176.0 ppm). For chiral confirmation, use chiral HPLC or polarimetry, as implied by the "(S)" designation in .

- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., reports <0.1% deviation in elemental analysis for a related compound) .

How can researchers design experiments to study the reactivity of the chloroacetamido group in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to track the disappearance of the chloroacetamido proton (δ ~3.6–4.0 ppm) and the emergence of substitution products.

- Competitive Reactivity : Compare reactivity with other acylating agents (e.g., bromoacetamides) under identical conditions. Use IR spectroscopy to confirm C=O stability (1644 cm<sup>-1</sup>) during reactions ().

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents to evaluate nucleophilicity trends, referencing ’s high-yield synthesis in optimized media .

What are the key spectral markers for distinguishing this compound from its racemic or degraded forms?

Level: Basic

Methodological Answer:

- Chiral Purity : Use chiral stationary-phase chromatography to resolve enantiomers. The "(S)" designation in implies enantioselective synthesis, requiring such validation.

- Degradation Products : Monitor for IR shifts in the amide C=O (1644 → 1680–1700 cm<sup>-1</sup> if hydrolyzed to carboxylic acid) or ester C=O (1727 → 1700–1715 cm<sup>-1</sup> if saponified). LC-MS can detect hydrolyzed fragments (e.g., m/z corresponding to free acid) .

How should researchers address discrepancies in reported melting points for synthesized batches?

Level: Basic

Methodological Answer:

- Calibration : Standardize melting point apparatus using reference compounds (e.g., pure benzoic acid, 122°C). reports 76.0–77.4°C; deviations >1°C suggest impurities.

- Recrystallization : Repurify using solvents listed in (e.g., ethyl acetate/hexane) and assess polymorphic forms via DSC.

- Moisture Control : Hygroscopicity may lower observed mp; store samples in desiccators and confirm dryness via Karl Fischer titration .

What synthetic strategies are effective for introducing modifications to the propanoate backbone while retaining chirality?

Level: Advanced

Methodological Answer:

- Protection/Deprotection : Temporarily protect the amide group (e.g., using Boc anhydride) to enable ester hydrolysis or alkylation without racemization. demonstrates retention of chirality in similar esters via mild reaction conditions.

- Enzymatic Resolution : Use lipases or esterases to selectively modify the methyl ester while preserving the (S)-configuration.